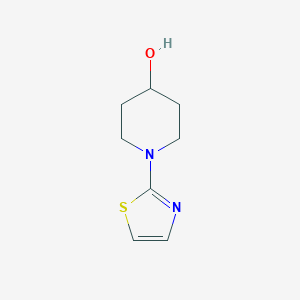

1-(Thiazol-2-yl)piperidin-4-ol

Descripción general

Descripción

“1-(Thiazol-2-yl)piperidin-4-ol” is a chemical compound with the CAS Number: 1135992-11-8 . It has a molecular weight of 184.26 . The compound is solid in its physical form .

Molecular Structure Analysis

The Inchi Code for “this compound” is 1S/C8H12N2OS/c11-7-1-4-10 (5-2-7)8-9-3-6-12-8/h3,6-7,11H,1-2,4-5H2 . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis

“this compound” is a solid compound . More specific physical and chemical properties are not available in the sources I found.Aplicaciones Científicas De Investigación

Heterocyclic Chemistry and Biological Activities

1-(Thiazol-2-yl)piperidin-4-ol is a compound that belongs to the broader category of thiazole derivatives, which are prominent for their versatile applications in medicinal chemistry due to their significant biological activities. Thiazolidin-4-ones, closely related to thiazoles, have shown a wide range of biological properties, including antioxidant, anticancer, anti-inflammatory, and antimicrobial activities. The structural modification of thiazolidin-4-ones, potentially including compounds like this compound, offers a pathway for the development of new therapeutic agents. The influence of different substituents on the thiazole moiety has been extensively studied, demonstrating their potential to optimize drug efficiency and specificity (Mech, Kurowska, & Trotsko, 2021).

Dipeptidyl Peptidase IV (DPP IV) Inhibitors

The thiazole ring, including structures similar to this compound, is a key component in the design of DPP IV inhibitors, which are therapeutic agents used in the management of type 2 diabetes mellitus. These compounds work by preventing the degradation of incretin hormones, thereby enhancing insulin secretion in response to blood glucose levels. The search for new DPP IV inhibitors is ongoing, with the aim of finding molecules that offer the desired therapeutic effects without adverse side effects (Mendieta, Tarragó, & Giralt, 2011).

Thiazole Derivatives in Drug Development

Thiazole derivatives, including compounds structurally related to this compound, have been identified as core structures in various therapeutic agents due to their wide spectrum of biological activities. Research into thiazole and related compounds has led to the discovery of new drug molecules with advanced modes of action, underscoring the therapeutic use of thiazole derivatives in areas such as anti-infective and anticancer drug development. The review of patents from 2000-2017 highlights the significance of thiazole-based compounds in medicinal chemistry (Sharma et al., 2019).

DNA Binding and Pharmacological Applications

The study of Hoechst 33258 and its analogues, which include the thiazole moiety, has provided insights into the interaction of small molecules with the minor groove of DNA. These interactions are crucial for the development of drugs that target DNA or DNA-associated processes, with applications ranging from cancer therapy to antimicrobial and antiviral treatments. The understanding of how thiazole derivatives bind to DNA can guide the design of new therapeutic agents with enhanced specificity and efficacy (Issar & Kakkar, 2013).

Direcciones Futuras

Piperidine derivatives, which include “1-(Thiazol-2-yl)piperidin-4-ol”, have been highlighted for their potential in drug discovery . They have been utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This suggests that “this compound” and similar compounds could have promising future applications in the field of medicinal chemistry.

Mecanismo De Acción

Target of Action

Thiazole derivatives, which include this compound, have been reported to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been reported to show significant analgesic and anti-inflammatory activities . This suggests that they may interact with their targets to modulate pain and inflammation pathways.

Biochemical Pathways

Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Thiazole derivatives have been reported to show significant analgesic and anti-inflammatory activities , suggesting that they may have a role in modulating pain and inflammation at the molecular and cellular levels.

Análisis Bioquímico

Biochemical Properties

Thiazole derivatives, to which this compound belongs, have been found to interact with various enzymes, proteins, and other biomolecules . These interactions often involve the thiazole ring, which is planar and characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Cellular Effects

Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects suggest that 1-(Thiazol-2-yl)piperidin-4-ol may also influence cell function in various ways.

Molecular Mechanism

Thiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Thiazole derivatives are known to interact with various enzymes and cofactors, suggesting that this compound may also be involved in certain metabolic pathways .

Propiedades

IUPAC Name |

1-(1,3-thiazol-2-yl)piperidin-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2OS/c11-7-1-4-10(5-2-7)8-9-3-6-12-8/h3,6-7,11H,1-2,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GADYCTCBJTURJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=NC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

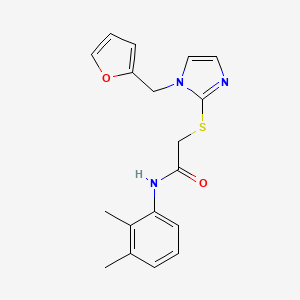

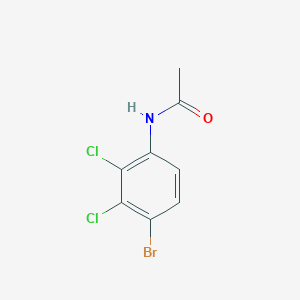

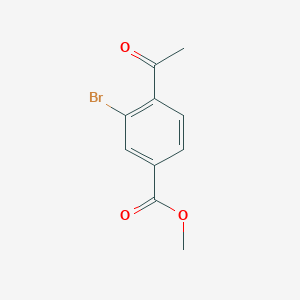

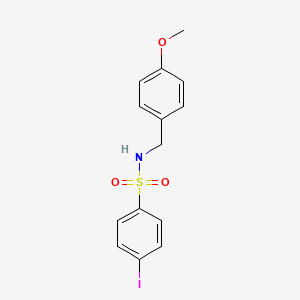

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![([ring-D5]Phe3)-Octreotide Acetate](/img/structure/B3214121.png)

![3-{[(3,4-Dichlorophenyl)methyl]amino}propan-1-ol hydrochloride](/img/structure/B3214146.png)

![Ethyl 4,5,6,7-tetrahydrothiazolo[5,4-C]pyridine-2-carboxylate](/img/structure/B3214160.png)

![6-isopropyl-2-(4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B3214168.png)